molecular formula C11H12O3 B7798978 Benzyl acetoacetate CAS No. 38432-58-5

Benzyl acetoacetate

Cat. No.: B7798978
CAS No.: 38432-58-5
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate, also known as acetoacetic acid benzyl ester, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

Target of Action

Benzyl acetoacetate primarily targets alpha-carbons in biochemical reactions . These alpha-carbons, located adjacent to carbonyl groups, are susceptible to deprotonation, forming an enolate ion. This enolate ion is a key intermediate in many organic reactions, acting as a nucleophile in alkylation reactions .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion from the alpha-carbon, which then participates in nucleophilic substitution reactions . This process involves the abstraction of a proton from the alpha-carbon, followed by the enolate ion attacking an electrophile, such as an alkyl halide or acyl chloride .

Biochemical Pathways

This compound is involved in the acetoacetic ester synthesis pathway , where it can be used to synthesize ketones and other molecules . The formation of the enolate ion is a key step in this pathway, enabling the addition of alkyl groups to the molecule . Furthermore, the compound can undergo decarboxylation to form a methyl ketone .

Pharmacokinetics

physicochemical properties can provide some insights. It has a boiling point of 156-159 °C/10 mmHg and a density of 1.112 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the formation of ketones and other molecules through the acetoacetic ester synthesis pathway . This process allows for the introduction of alkyl groups into the molecule, expanding its complexity and functionality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the formation of the enolate ion is a base-catalyzed reaction . Additionally, the compound’s stability and efficacy can be influenced by temperature and solvent conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with benzyl alcohol. This reaction typically requires a catalyst, such as silica-supported boric acid, and can be carried out under solvent-free conditions to achieve high yields . The reaction proceeds as follows:

CH3COCH2COOCH2CH3+C6H5CH2OHCH3COCH2COOCH2C6H5+CH3OH\text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{C}_6\text{H}_5 + \text{CH}_3\text{OH} CH3​COCH2​COOCH2​CH3​+C6​H5​CH2​OH→CH3​COCH2​COOCH2​C6​H5​+CH3​OH

Industrial Production Methods: On an industrial scale, this compound is produced using similar transesterification methods. The process involves the use of catalysts to enhance the reaction rate and yield. Industrial production focuses on optimizing reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl acetoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzyl acetoacetate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of aromatic compounds and in reactions requiring a benzyl protecting group .

Properties

IUPAC Name

benzyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
Source PubChem
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
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Density

1.112-1.120
Record name Benzyl acetoacetate
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CAS No.

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name Acetoacetic acid, benzyl ester
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Record name Butanoic acid, 3-oxo-, phenylmethyl ester
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Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name BENZYL ACETOACETATE
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Record name Benzyl acetoacetate
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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